2-Aryl Substituent Effects on Antiproliferative Potency in 6-Methoxybenzo[b]thiophene Derivatives
The 6-methoxybenzo[b]thiophene scaffold bearing a phenyl or para-fluorophenyl group at the 2-position exhibited the greatest antiproliferative activity among a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene derivatives. Compounds 3a (2-phenyl) and 3b (2-para-fluorophenyl) demonstrated potent activity against both Caco2 (non-metastatic) and HCT-116 (metastatic) colon carcinoma cells, with small substituents such as fluorine or methyl in the para-position only slightly reducing antiproliferative activity relative to the unsubstituted 2-phenyl analogue [1].
| Evidence Dimension | Antiproliferative activity retention with 2-position substitution |
|---|---|
| Target Compound Data | 6-methoxybenzo[b]thiophene core with 2-phenyl (3a) or 2-para-fluorophenyl (3b): greatest antiproliferative activity |
| Comparator Or Baseline | Analogues with alternative 2-aryl substituents (alkyl, larger alkoxy groups): reduced activity |
| Quantified Difference | Small substituents (F, CH3) at para-position only slightly reduced activity relative to unsubstituted 2-phenyl analogue |
| Conditions | Caco2 (non-metastatic) and HCT-116 (metastatic) colon carcinoma cell lines |
Why This Matters
Validates the 6-methoxybenzo[b]thiophene core as the optimal scaffold for antiproliferative activity, informing procurement for anticancer SAR programs.
- [1] Romagnoli R, et al. Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents. Bioorganic Chemistry. 2021; 112:104882. View Source
